3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol
説明
特性
IUPAC Name |
3-[[4-(4-chloroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O/c21-14-7-9-15(10-8-14)24-18-17-13-23-27(16-5-2-1-3-6-16)19(17)26-20(25-18)22-11-4-12-28/h1-3,5-10,13,28H,4,11-12H2,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBIQQHMLNKSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC=C(C=C4)Cl)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol, with the CAS number 946348-20-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 394.9 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 946348-20-5 |
| Molecular Formula | C20H19ClN6O |
| Molecular Weight | 394.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cellular signaling pathways that regulate cell proliferation and survival. Research indicates that compounds with similar structures can effectively inhibit serine-threonine kinases such as p70S6K and Akt, which are crucial in cancer cell growth and metabolism.
Kinase Inhibition
- Targeted Kinases : The compound may inhibit kinases associated with various cancers, particularly those overexpressed in tumor cells.
- Impact on Signaling Pathways : By inhibiting these kinases, the compound could disrupt critical signaling pathways that promote tumor growth and survival.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
In Vitro Studies
- Cell Proliferation Assays : In vitro assays have shown that the compound can significantly reduce the proliferation of cancer cell lines by inducing apoptosis.
- Kinase Activity Assays : Experimental results indicate that the compound effectively inhibits kinase activity in a dose-dependent manner.
In Vivo Studies
- Animal Models : Preclinical studies using animal models have demonstrated that administration of the compound leads to reduced tumor size and improved survival rates in treated subjects.
Case Studies
- Case Study 1 : A study published in a peer-reviewed journal reported on the efficacy of similar pyrazolo[3,4-d]pyrimidine derivatives in targeting EPH receptors, which are implicated in various cancers. The findings suggested that modifications to the structure can enhance biological activity against specific cancer types.
- Case Study 2 : Another investigation focused on the pharmacokinetics and bioavailability of related compounds, highlighting how structural variations influence therapeutic outcomes and side effects.
類似化合物との比較
Structural Modifications and Substituent Effects
The table below highlights key structural differences and similarities with analogs:
*Calculated based on molecular formula.
Key Observations:
Position 1 Substituents: The target compound’s 1-phenyl group contrasts with methyl () or 4-chlorophenyl () in analogs. Aromatic groups at R1 may enhance π-π stacking in kinase binding pockets .
Position 4 Modifications: The 4-chlorophenylamino group in the target compound offers electron-withdrawing effects, possibly stabilizing receptor interactions. Analogs with benzylamino () or 4-methoxyanilino () groups exhibit altered electronic profiles, affecting binding affinity.
Position 6 Functionalization :
Q & A
Q. How can researchers optimize the synthesis of 3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol to improve yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of substituted phenyl and pyrazole precursors. Key steps include:
- Coupling agents : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation between the pyrazolo[3,4-d]pyrimidine core and the 4-chlorophenylamino group .
- Solvent selection : Isopropanol or ethyl acetate for extraction and purification steps to enhance solubility of intermediates .
- Reaction conditions : Optimize temperature (e.g., 40–60°C) and reaction time (24–48 hours) to minimize side products. Monitor progress via TLC or HPLC .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization from methanol or acetonitrile improves purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns (e.g., chloro and amino groups) and assess aromatic proton integration .
- Infrared Spectroscopy (IR) : Identify functional groups like N-H stretches (3300–3500 cm) and C-Cl bonds (600–800 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic distribution .
- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable (e.g., via slow evaporation in ethanol) .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrazolo[3,4-d]pyrimidine kinase inhibitors. Use fluorescence-based ATP competition assays .
- Anticancer activity : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 µM .
- Anti-inflammatory screening : Measure COX-1/COX-2 inhibition using ELISA kits to assess prostaglandin E2 (PGE2) suppression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance the compound’s pharmacological profile?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with 3,5-dichlorophenyl or methoxy groups) to evaluate steric/electronic effects on target binding .
- Bioisosteric replacement : Replace the propan-1-ol moiety with morpholine or piperazine rings to improve solubility and metabolic stability .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinase domains (e.g., PDB ID 1E8) and guide synthetic efforts .
Q. What strategies are effective for identifying the compound’s primary molecular targets?
Methodological Answer:
- Kinase profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Pull-down assays : Immobilize the compound on agarose beads and incubate with cell lysates to capture binding proteins, followed by LC-MS/MS identification .
- Transcriptomic analysis : Treat cancer cells with the compound and perform RNA-seq to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Solubility optimization : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles to enhance bioavailability .
- Metabolic stability assays : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., hydroxylation of the propanol group) and design deuterated analogs .
- Pharmacokinetic studies : Conduct IV/PO dosing in rodents to calculate AUC, , and clearance rates. Adjust dosing regimens based on plasma protein binding (e.g., equilibrium dialysis) .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
Methodological Answer:
- Batch purity analysis : Compare HPLC purity (>98% vs. <95%) between studies; impurities like unreacted intermediates may skew activity .
- Cell line authentication : Use STR profiling to confirm cell line identity (e.g., HeLa contamination in other lines) .
- Dose-response refinement : Test a broader concentration range (0.1–200 µM) to identify biphasic effects or off-target toxicity .
Q. How can computational tools improve the compound’s therapeutic index?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab to forecast absorption, CYP450 interactions, and hERG liability .
- Free-energy perturbation (FEP) : Calculate binding energy differences between analogs and targets to prioritize synthesis .
- Toxicogenomics : Integrate ToxCast data to predict organ-specific toxicity and guide structural modifications .
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